4,6-Dimethyl-2-{(E)-[1-(2-phenylhydrazinylidene)ethyl]diazenyl}pyrimidine
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Overview
Description
4,6-Dimethyl-2-{(E)-[1-(2-phenylhydrazinylidene)ethyl]diazenyl}pyrimidine is an organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including as components of nucleic acids. This specific compound features a pyrimidine ring substituted with dimethyl groups and a phenylhydrazinylidene moiety, making it a molecule of interest in various chemical and biological research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-{(E)-[1-(2-phenylhydrazinylidene)ethyl]diazenyl}pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-diketone and an amidine. For example, acetylacetone can react with formamidine under acidic conditions to form a pyrimidine derivative.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using methyl iodide or similar alkylating agents.
Attachment of the Phenylhydrazinylidene Moiety: The phenylhydrazinylidene group can be attached via a diazotization reaction. This involves the reaction of phenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone, followed by oxidation to form the diazenyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-{(E)-[1-(2-phenylhydrazinylidene)ethyl]diazenyl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the diazenyl group.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4,6-Dimethyl-2-{(E)-[1-(2-phenylhydrazinylidene)ethyl]diazenyl}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-{(E)-[1-(2-phenylhydrazinylidene)ethyl]diazenyl}pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The phenylhydrazinylidene moiety can form hydrogen bonds and π-π interactions with aromatic amino acids in proteins, potentially inhibiting enzyme activity or altering receptor function. The pyrimidine ring can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-2-{(E)-[1-(2-phenylhydrazinylidene)ethyl]diazenyl}benzene
- 4,6-Dimethyl-2-{(E)-[1-(2-phenylhydrazinylidene)ethyl]diazenyl}quinoline
- 4,6-Dimethyl-2-{(E)-[1-(2-phenylhydrazinylidene)ethyl]diazenyl}pyridine
Uniqueness
4,6-Dimethyl-2-{(E)-[1-(2-phenylhydrazinylidene)ethyl]diazenyl}pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to interact with both nucleic acids and proteins makes it a versatile compound in research.
Properties
CAS No. |
61654-27-1 |
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Molecular Formula |
C14H16N6 |
Molecular Weight |
268.32 g/mol |
IUPAC Name |
N'-anilino-N-(4,6-dimethylpyrimidin-2-yl)iminoethanimidamide |
InChI |
InChI=1S/C14H16N6/c1-10-9-11(2)16-14(15-10)20-18-12(3)17-19-13-7-5-4-6-8-13/h4-9,19H,1-3H3 |
InChI Key |
DYRMYNLDOGMTIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N=NC(=NNC2=CC=CC=C2)C)C |
Origin of Product |
United States |
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